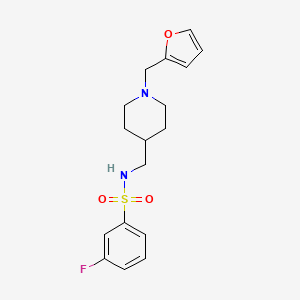

3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

3-Fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 3-fluorobenzenesulfonamide core linked to a piperidin-4-ylmethyl group substituted with a furan-2-ylmethyl moiety. Its structural uniqueness lies in the combination of a fluorine atom at the 3-position of the benzene ring and the oxygen-rich furan heterocycle, which may influence both physicochemical properties and biological interactions .

Properties

IUPAC Name |

3-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O3S/c18-15-3-1-5-17(11-15)24(21,22)19-12-14-6-8-20(9-7-14)13-16-4-2-10-23-16/h1-5,10-11,14,19H,6-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSDUSVGOPGUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)F)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as furan-2-ylmethylamine and piperidine derivatives.

Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents like Selectfluor®.

Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a sulfonation reaction, typically using sulfonyl chlorides and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a novel chemical entity that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its applications, supported by relevant data tables and case studies.

Structural Characteristics

The structure of this compound features a sulfonamide group, which is known for its biological activity, particularly in the development of pharmaceuticals.

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development in the following areas:

a. Anticancer Activity

Research indicates that sulfonamide derivatives can exhibit anticancer properties. The presence of the furan ring and piperidine moiety may enhance its efficacy against various cancer cell lines. In vitro studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

b. Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The compound's structure may allow it to act against bacterial infections by inhibiting folic acid synthesis, a pathway crucial for bacterial growth.

Neuropharmacology

The piperidine structure is associated with neuroactive compounds. Preliminary studies suggest that derivatives of this compound could have potential as anxiolytic or antidepressant agents, targeting neurotransmitter systems such as serotonin and norepinephrine.

Analytical Chemistry

Due to its unique chemical structure, this compound can serve as a standard reference material in analytical methods such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). This facilitates the development of sensitive detection methods for related compounds in biological samples.

Case Study 1: Anticancer Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized various sulfonamide derivatives, including the target compound, and evaluated their anticancer effects on human breast cancer cells (MCF-7). The results indicated that compounds with similar structures significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Screening

A comprehensive screening conducted by Antibiotics Journal assessed the antimicrobial efficacy of several sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with furan substitutions exhibited enhanced activity against resistant strains of E. coli and Staphylococcus aureus, suggesting that this compound could be developed further for clinical use.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a benzenesulfonamide-piperidine scaffold with several analogs, differing in substituents on the aromatic ring and the piperidine moiety. Key structural analogs include:

Physicochemical Properties

Predicted properties based on structural analogs:

Biological Activity

3-Fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, a compound of significant interest in medicinal chemistry, exhibits various biological activities that make it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 396.5 g/mol. The structure includes a fluorine atom, a piperidine ring, and a benzenesulfonamide moiety, contributing to its unique biological profile.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor effects. For instance, related sulfonamide derivatives have been shown to inhibit tumor growth in various cancer models by targeting specific signaling pathways involved in cell proliferation and survival. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Inhibition of Inflammasome Activity

The compound has also been investigated for its role as an NLRP3 inflammasome inhibitor. Inflammasomes are critical in mediating inflammatory responses, and their dysregulation is linked to numerous diseases, including Alzheimer's and myocardial infarction. Analogues of this compound have demonstrated significant inhibitory potency against the NLRP3 inflammasome with IC50 values as low as 0.42 μM, highlighting its potential as an anti-inflammatory agent .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties. Research into related alkaloids has shown that modifications in the structure can enhance antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria . The presence of the furan ring may contribute to these effects by interacting with microbial enzymes or membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, influencing cellular processes such as proliferation and apoptosis .

- Inflammatory Pathway Modulation : By inhibiting the NLRP3 inflammasome, the compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation-associated diseases .

- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells makes this compound a candidate for further development in cancer therapy .

Case Studies

A notable study involving a related sulfonamide highlighted its efficacy in reducing tumor size in mouse xenograft models when combined with other therapeutic agents. This combination therapy not only enhanced the antitumor effect but also reduced side effects typically associated with monotherapy .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide?

- Methodology : The compound can be synthesized via nucleophilic substitution between a piperidinylmethylamine precursor and 3-fluorobenzenesulfonyl chloride. Key steps include:

- Precursor preparation : Generate the primary amine by alkylating piperidin-4-ylmethyl derivatives with furan-2-ylmethyl groups .

- Sulfonylation : React the amine with 3-fluorobenzenesulfonyl chloride in the presence of K₂CO₃ as a base, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen .

- Purification : Use column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and validate purity via UPLC/MS (>95% purity) .

Q. How can structural characterization be performed for this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H and ¹³C NMR to confirm the furan, piperidine, and sulfonamide moieties. For example, the fluorophenyl group shows distinct aromatic splitting patterns, while the piperidine protons resonate at δ 1.5–2.8 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Verify C, H, N, S, and F content to ensure stoichiometric accuracy .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodology :

- UPLC/MS : Monitor purity under gradient elution conditions (e.g., 5–95% acetonitrile in water with 0.1% formic acid) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating the compound to 300°C at 10°C/min under nitrogen.

- HPLC-UV : Detect degradation products using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina or GOLD to dock the compound into target proteins (e.g., σ1 receptor or tyrosine phosphatase 1B). Focus on hydrogen bonding between the sulfonamide group and active-site residues (e.g., Asp/Glu) and π-π stacking with aromatic residues .

- Free Energy Perturbation (FEP) : Calculate binding free energies to optimize substituents (e.g., fluorophenyl vs. trifluoromethyl groups) for enhanced affinity .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the furan-piperidine linkage .

Q. How can structural modifications resolve contradictions in biological activity data?

- Case Study : If the compound shows inconsistent inhibition across assays, consider:

- Regiochemical Adjustments : Replace the 3-fluoro group with 5-chloro-2-fluoro (as in , Compound 16) to enhance steric complementarity .

- Scaffold Hybridization : Fuse the piperidine-furan moiety with a bipyrimidine core (as in ) to improve solubility and target engagement .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation of the furan ring .

Q. What strategies are effective for conformational analysis using X-ray crystallography?

- Methodology :

- Crystal Growth : Co-crystallize the compound with a target protein (e.g., σ1 receptor) using vapor diffusion in 20% PEG 8000, 0.1 M HEPES pH 7.5.

- Data Collection : Resolve the structure to ≤2.0 Å resolution (e.g., using synchrotron radiation, λ = 0.978 Å) and analyze torsion angles (e.g., piperidine C-N-C-S dihedral) to identify bioactive conformers .

- Electron Density Maps : Validate ligand placement with omit maps and refine using PHENIX or REFMAC .

Q. How can substituent effects on pharmacokinetic properties be systematically evaluated?

- Methodology :

- LogP Measurements : Use shake-flask or HPLC-derived methods to compare lipophilicity of analogs (e.g., 3-fluoro vs. 4-chloro substitutions) .

- Permeability Assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption.

- Metabolic Profiling : Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. For example, furan oxidation to γ-ketoenols is a common metabolic pathway .

Data Contradiction Analysis

Q. How to address discrepancies in receptor binding assays (e.g., α2A vs. 5-HT7)?

- Methodology :

- Selectivity Screening : Test the compound against a panel of 50+ GPCRs using radioligand displacement assays (e.g., ³H-radiolabeled antagonists).

- Mutagenesis Studies : Introduce point mutations (e.g., D113A in α2A) to identify critical binding residues and refine pharmacophore models .

- Functional Assays : Compare cAMP accumulation (for 5-HT7) and ERK phosphorylation (for α2A) to differentiate agonist/antagonist behavior .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.